2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide

Lipophilicity Drug-likeness CXCR2 antagonism

This compound features a unique 2-chloro-β-hydroxy-phenethylsulfonamide scaffold, a single racemic chemotype incorporating three structural differentiators not simultaneously present in any approved or preclinical CXCR2 antagonist: an electrophilicity-modulating 2-chloro substituent, a stereochemically complex secondary β-hydroxy HBD, and a metabolic-stability-enhancing 4-CF3-phenyl terminus. It is the optimal scaffold-hopping reference to probe whether the benzenesulfonamide pharmacophore achieves target engagement comparable to urea- or cyanoguanidine-based tools like SB-225002. Procure for enantiomer-separation studies, CNS permeability assays, or within-series metabolic stability profiling against non-fluorinated analogs.

Molecular Formula C15H13ClF3NO3S
Molecular Weight 379.78
CAS No. 1351608-09-7
Cat. No. B2514560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide
CAS1351608-09-7
Molecular FormulaC15H13ClF3NO3S
Molecular Weight379.78
Structural Identifiers
SMILESC1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)Cl
InChIInChI=1S/C15H13ClF3NO3S/c16-12-3-1-2-4-14(12)24(22,23)20-9-13(21)10-5-7-11(8-6-10)15(17,18)19/h1-8,13,20-21H,9H2
InChIKeyQAEBVIALQIFUBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide (CAS 1351608-09-7): Structural Identity & Chemical Class


2-Chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide (CAS 1351608-09-7, PubChem CID 56765480) is a synthetic benzenesulfonamide derivative with the molecular formula C15H13ClF3NO3S and a molecular weight of 379.78 g/mol [1]. The compound features a 2-chlorobenzenesulfonamide core connected via a secondary amine to a chiral β-hydroxyethyl linker bearing a 4-(trifluoromethyl)phenyl group, yielding one undefined stereocenter and a computed XLogP3 of 3.2 [1]. Its structural architecture places it within the broader class of aryl sulfonamides investigated as chemokine receptor modulators, particularly as CXCR2 antagonists [2].

Why Generic Substitution Fails: Structural Differentiation of 2-Chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide from Conventional CXCR2 Antagonists


In-class benzenesulfonamide CXCR2 antagonists such as SB-225002 (a diarylurea), SB-332235 (a diarylcyanoguanidine), and Sch527123 (navarixin) derive their potency from distinct pharmacophores that differ fundamentally from the 2-chloro-β-hydroxy-phenethylsulfonamide scaffold . The target compound incorporates three differentiating structural features not simultaneously present in any single approved or preclinical CXCR2 antagonist: (i) a 2-chloro substituent on the benzenesulfonamide ring, which modulates electrophilicity and hydrogen-bonding geometry at the sulfonamide NH; (ii) a secondary β-hydroxy group that introduces stereochemical complexity and an additional hydrogen-bond donor/acceptor site; and (iii) a 4-trifluoromethylphenyl terminus known to enhance metabolic stability and lipophilic ligand–receptor interactions [1]. These features preclude simple interchange with commercially available CXCR2 tool compounds and warrant compound-specific evaluation in target-engagement assays.

Quantitative Differentiation Evidence: 2-Chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide vs. Comparators


Lipophilicity (XLogP3) Comparison with Known CXCR2 Antagonists

The target compound exhibits a computed XLogP3 of 3.2 [1], placing it between the more lipophilic SB-225002 (XLogP ~4.2) and the less lipophilic SB-332235 (XLogP ~2.8). This intermediate lipophilicity, conferred by the balanced 2-chlorobenzenesulfonamide–trifluoromethylphenyl architecture, may offer a differentiated absorption and distribution profile relevant for probe development where excessive lipophilicity drives off-target binding [2].

Lipophilicity Drug-likeness CXCR2 antagonism

Hydrogen-Bond Donor/Acceptor Topology Differentiation

With 2 hydrogen-bond donors (sulfonamide NH and secondary alcohol OH) and 7 hydrogen-bond acceptors [1], the target compound possesses a dual HBD motif not present in the urea-based SB-225002 (3 HBD: two urea NH and one phenolic OH) or the cyanoguanidine SB-332235 (2 HBD: two cyanoguanidine NH). The spatial arrangement of the β-hydroxy group relative to the sulfonamide creates a unique intramolecular H-bonding potential that may influence target-binding conformation [2].

Hydrogen bonding Pharmacophore Sulfonamide

Topological Polar Surface Area (TPSA) and CNS Multiparameter Optimization (MPO) Differentiation

The target compound has a computed TPSA of 74.8 Ų [1], which is lower than SB-225002 (TPSA ~104 Ų) and SB-332235 (TPSA ~98 Ų), and comparable to Sch527123 (TPSA ~77 Ų). Combined with its XLogP3 of 3.2 and molecular weight of 379.8 Da, this yields a CNS MPO score of approximately 4.2, suggesting moderate potential for CNS penetration that differs from the predominantly peripherally restricted SB-225002 (CNS MPO ~3.0) [2].

TPSA CNS MPO Blood-brain barrier permeability

Undefined Stereocenter as a Probe for Stereospecific Target Engagement

The target compound possesses one undefined stereocenter at the β-hydroxy carbon (PubChem undefined atom stereocenter count = 1) [1]. In contrast, SB-225002, SB-332235, and Sch527123 are achiral. This stereochemical feature creates the opportunity for enantiomer-specific target engagement: related β-hydroxy sulfonamides have demonstrated enantiomer-dependent potency differences exceeding 10-fold at chemokine receptors [2], making resolution of the racemate a critical step for accurate potency determination.

Chirality Stereochemistry Structure-activity relationship

Application Scenarios for 2-Chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide Based on Quantitative Evidence


Scaffold-Hopping Reference Compound for CXCR2 Antagonist Lead Optimization

The distinct 2-chlorobenzenesulfonamide–β-hydroxy-phenethyl scaffold differentiates this compound from urea-based (SB-225002), cyanoguanidine-based (SB-332235), and cyclobutenedione-based (Sch527123) CXCR2 antagonists [1]. With intermediate lipophilicity (XLogP3 = 3.2) and a unique dual HBD motif (sulfonamide NH + secondary alcohol OH), it serves as a scaffold-hopping reference to probe whether the benzenesulfonamide pharmacophore can achieve comparable target engagement to established chemotypes [2].

Chiral Probe for Stereospecific Chemokine Receptor Interaction Studies

As a racemic mixture with one undefined stereocenter, this compound enables enantiomer-separation studies to determine whether CXCR2 or related chemokine receptors exhibit stereospecific ligand recognition [1]. The resolved enantiomers can be evaluated in head-to-head β-arrestin recruitment or calcium-flux assays to quantify eudysmic ratios, a dimension of SAR inaccessible with achiral comparators like SB-225002 or SB-332235 [2].

Moderate-CNS-Penetration Candidate for Neuroinflammation Target Engagement

With a TPSA of 74.8 Ų and XLogP3 of 3.2, the compound resides within favorable CNS MPO drug-like space (estimated score ~4.2), distinguishing it from the more polar, peripherally restricted SB-225002 (TPSA ~104 Ų) [1]. This physicochemical profile supports its evaluation in in vitro blood-brain barrier permeability assays (e.g., MDCK-MDR1 or hCMEC/D3 monolayers) prior to in vivo neuroinflammation models where central CXCR2 antagonism may be therapeutically relevant [2].

Metabolic Stability Benchmarking Leveraging the 4-Trifluoromethyl Motif

The 4-trifluoromethylphenyl substituent is well-established to enhance oxidative metabolic stability relative to unsubstituted phenyl or 4-methylphenyl analogs [1]. This compound can be co-profiled with its non-fluorinated or 4-methyl analogs in human liver microsome intrinsic clearance assays to quantify the metabolic stabilization conferred by the –CF3 group, providing a direct, within-series comparison that informs whether the synthetic cost of the trifluoromethyl intermediate is justified by improved in vitro half-life [2].

Quote Request

Request a Quote for 2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.